N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide
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Description
N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide is a useful research compound. Its molecular formula is C22H21N5OS and its molecular weight is 403.5. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been known to target various enzymes and receptors in the body, contributing to their pharmacological activities .
Mode of Action
These interactions can lead to changes in the conformation and function of the target proteins, thereby exerting its biological effects .
Biochemical Pathways
The compound may affect various biochemical pathways depending on its specific targets. For instance, if the compound targets enzymes involved in inflammatory responses, it may affect the production of inflammatory mediators and thus influence the inflammatory pathway . .
Pharmacokinetics
Once absorbed, the compound can be distributed throughout the body, metabolized by various enzymes, and eventually excreted .
Result of Action
Based on the potential targets and pathways, the compound may exert anti-inflammatory, antiviral, or antitumor effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of the compound. For instance, extreme pH or temperature conditions may affect the stability of the compound, while the presence of other molecules may influence its binding to its targets .
Properties
IUPAC Name |
N-[2-(3-pyridin-2-yl-4,5,6,7-tetrahydroindazol-1-yl)ethyl]-1,3-benzothiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5OS/c28-21(22-25-16-8-2-4-11-19(16)29-22)24-13-14-27-18-10-3-1-7-15(18)20(26-27)17-9-5-6-12-23-17/h2,4-6,8-9,11-12H,1,3,7,10,13-14H2,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNYWRDASJUYJGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2CCNC(=O)C3=NC4=CC=CC=C4S3)C5=CC=CC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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